

# Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(2-Morpholinoethoxy)aniline

Cat. No.: B1353190

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(2-Morpholinoethoxy)aniline**, identified by CAS number 28058-73-3, is a key bifunctional organic compound featuring an aniline moiety and a morpholinoethoxy side chain. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary significance lies in its role as a crucial building block for the synthesis of various Tyrosine Kinase Inhibitors (TKIs), most notably Gefitinib, a targeted therapy for cancers with specific EGFR mutations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological pathways it helps target.

## Physicochemical and Safety Data

Quantitative data for **4-(2-Morpholinoethoxy)aniline** are summarized below for easy reference.

## Physicochemical Properties

Property	Value	Source(s)
CAS Number	28058-73-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	222.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-(2-morpholin-4-ylethoxy)aniline	<a href="#">[1]</a>
Appearance	Light yellow to yellow crystalline powder	<a href="#">[2]</a>
Melting Point	69 - 73 °C	<a href="#">[2]</a>
Boiling Point	150 °C at 0.005 mmHg	<a href="#">[2]</a>
SMILES	C1COCCN1CCOC2=CC=C(C=C2)N	<a href="#">[1]</a>
InChIKey	ZHFFNLQQANCJEQ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Safety and Handling Information

This compound should be handled with care in a laboratory setting.[\[4\]](#) Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[\[5\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[4\]](#)

Hazard Statement	GHS Classification Code	Source(s)
Harmful if swallowed	H302	<a href="#">[1]</a> <a href="#">[4]</a>
Causes skin irritation	H315	<a href="#">[1]</a> <a href="#">[4]</a>
Causes serious eye irritation	H319	<a href="#">[1]</a> <a href="#">[4]</a>
May cause respiratory irritation	H335	<a href="#">[4]</a>

Note: The toxicological properties have not been thoroughly investigated. Handle with appropriate caution.[\[6\]](#)

# Applications in Drug Development

**4-(2-Morpholinoethoxy)aniline** is a pivotal intermediate in medicinal chemistry, primarily for the synthesis of targeted anti-cancer agents. The morpholino group often enhances aqueous solubility and bioavailability of the final active pharmaceutical ingredient (API).[\[2\]](#)

Its most prominent application is in the synthesis of Gefitinib (Iressa®), an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor.[\[7\]](#) Gefitinib is used as a first-line treatment for metastatic non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[\[7\]](#) The aniline group of **4-(2-Morpholinoethoxy)aniline** serves as a key nucleophile for building the quinazoline core of Gefitinib and other related kinase inhibitors.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis of **4-(2-Morpholinoethoxy)aniline** and its subsequent use are critical for research and development.

### Synthesis of 4-(2-Morpholinoethoxy)aniline

A common synthetic route involves a two-step process starting from 4-nitrophenol.

#### Step 1: Etherification of 4-nitrophenol

- Reactants: 4-nitrophenol, 2-(morpholino)ethyl chloride, and a suitable base (e.g., potassium carbonate).
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
- Procedure: Dissolve 4-nitrophenol in the solvent and add the base. Heat the mixture gently (e.g., to 60-80 °C). Add 2-(morpholino)ethyl chloride dropwise and maintain the temperature for several hours until the reaction is complete (monitored by TLC).
- Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate, 4-(2-morpholinoethoxy)-1-nitrobenzene, is filtered, washed with water, and dried.

#### Step 2: Reduction of the Nitro Group

- Reactant: 4-(2-morpholinoethoxy)-1-nitrobenzene.

- Reducing Agent: Common methods include catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Palladium on Carbon (Pd/C) catalyst) or chemical reduction (e.g., Tin(II) chloride in ethanol or Iron powder in acetic acid).[9]
- Procedure (Catalytic Hydrogenation): Dissolve the nitro compound in a suitable solvent like ethanol or methanol. Add the Pd/C catalyst. Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under hydrogen pressure (e.g., 50 psi) and agitate for several hours.[10]
- Work-up: Upon reaction completion, the catalyst is carefully removed by filtration through a pad of Celite.[10] The filtrate is then concentrated under reduced pressure to yield the crude product.[10]
- Purification: The crude **4-(2-Morpholinoethoxy)aniline** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.[10]

## Example Protocol: Synthesis of a Gefitinib Precursor

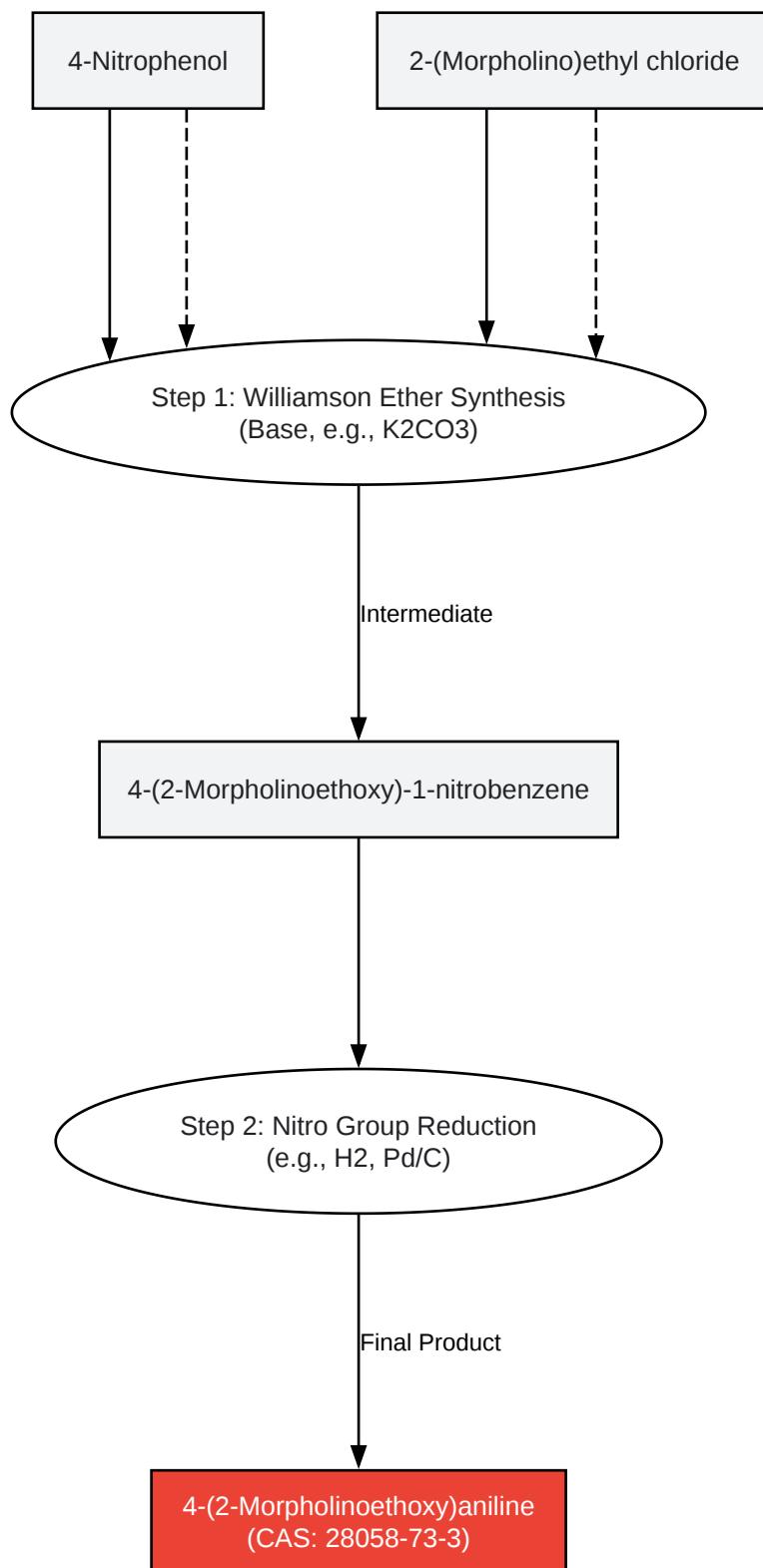
This protocol outlines the coupling of **4-(2-Morpholinoethoxy)aniline** with a chlorinated quinazoline core, a key step in many TKI syntheses.[8]

- Reactants: **4-(2-Morpholinoethoxy)aniline** and 4-chloro-6,7-dimethoxyquinazoline.
- Solvent: A high-boiling point solvent such as isopropanol or n-butanol.
- Procedure: Suspend the 4-chloro-6,7-dimethoxyquinazoline in the solvent. Add an equimolar amount of **4-(2-Morpholinoethoxy)aniline**. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. The product, N-(4-(2-morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, often precipitates from the reaction mixture upon cooling.
- Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with the reaction solvent and then a non-polar solvent like hexane to remove impurities.
- Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

## Visualized Workflows and Pathways

### Synthesis Workflow

The following diagram illustrates the general two-step synthesis of the title compound.

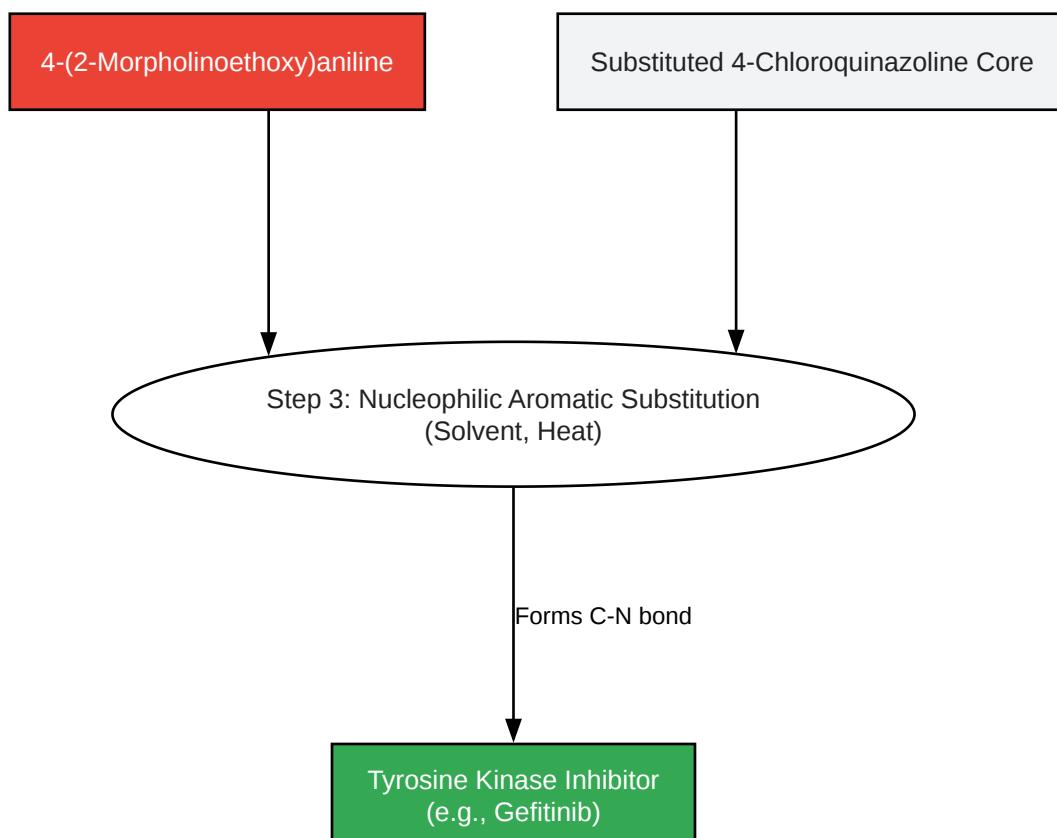


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Caption: General synthesis workflow for **4-(2-Morpholinoethoxy)aniline**.

## Role in Gefitinib Synthesis

This diagram shows how **4-(2-Morpholinoethoxy)aniline** is incorporated to form the core structure of a tyrosine kinase inhibitor.

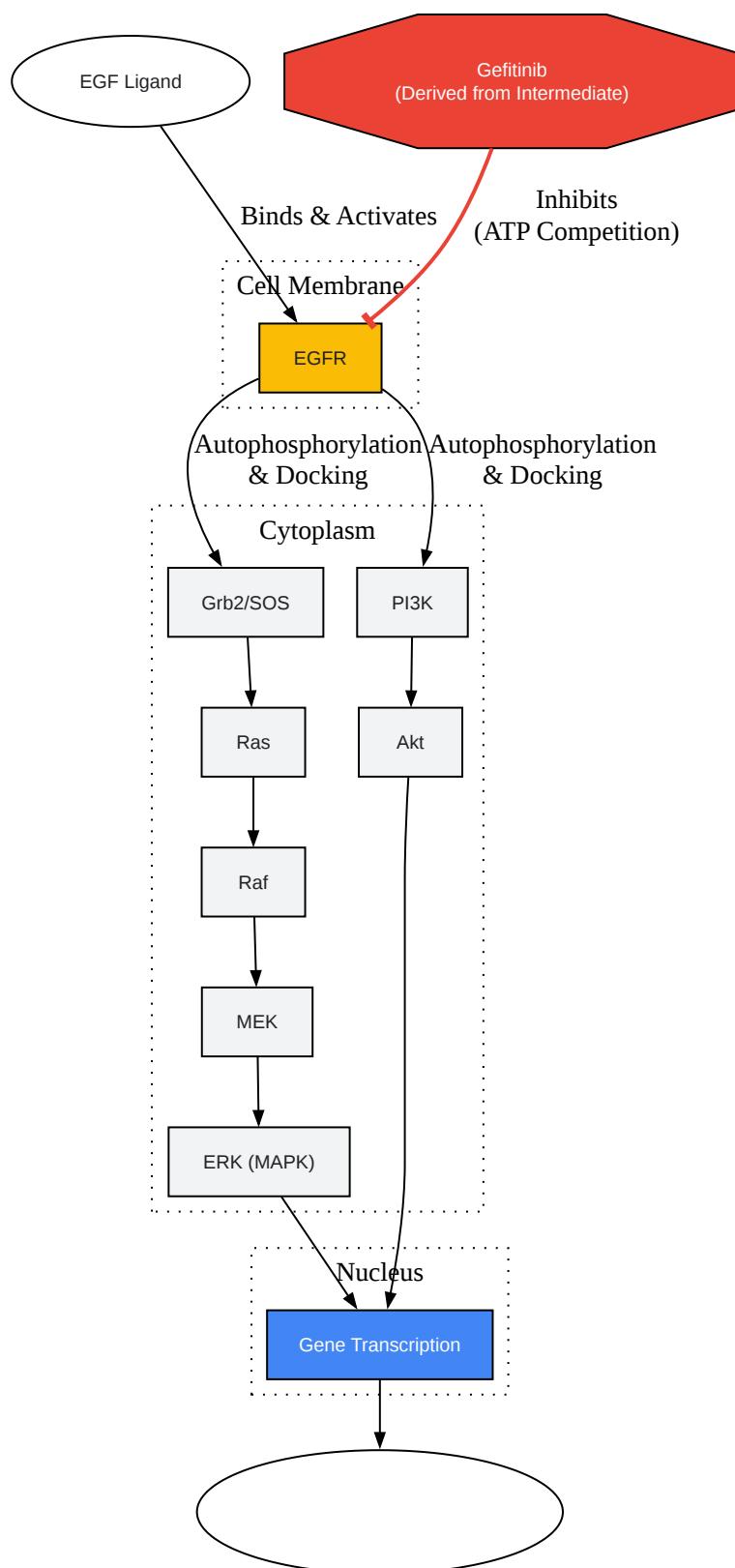


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Caption: Role as a key intermediate in tyrosine kinase inhibitor synthesis.

## Targeted Signaling Pathway: EGFR

Drugs synthesized from **4-(2-Morpholinoethoxy)aniline**, such as Gefitinib, inhibit the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11]



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Caption: Simplified EGFR signaling pathway and the point of inhibition.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[\[12\]](#)[\[13\]](#) This activates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which converge in the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.[\[13\]](#)[\[14\]](#) Gefitinib and similar TKIs compete with ATP at the kinase domain of EGFR, blocking these downstream signals.[\[12\]](#)

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## References

- 1. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC  
[pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinPGx [clinpgrx.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)]. BenchChem, [2025]. [Online PDF]. Available at:

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